

molecular weight and formula of 5-Decyn-1-ol

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Compound of Interest

Compound Name: 5-Decyn-1-ol

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An In-Depth Technical Guide to **5-Decyn-1-ol**: Properties, Synthesis, and Applications

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Abstract

This technical guide provides a comprehensive overview of **5-Decyn-1-ol** (CAS No. 68274-97-5), a linear acetylenic alcohol with significant utility in organic synthesis. The document details its fundamental chemical and physical properties, offers an in-depth look at its spectroscopic profile, outlines a validated synthetic protocol, and explores its diverse applications, particularly in the synthesis of high-value fine chemicals such as pheromones and fragrance compounds. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical intermediate.

Chemical Identity and Core Properties

5-Decyn-1-ol is an organic molecule characterized by a ten-carbon chain containing a hydroxyl group (-OH) at one terminus and a carbon-carbon triple bond (alkyne) at the C-5 position. This bifunctional nature—possessing both a nucleophilic alcohol and a reactive alkyne—makes it a valuable building block in synthetic chemistry.

Molecular Structure and Formula

The structural representation of **5-Decyn-1-ol** is fundamental to understanding its reactivity and function.

Caption: 2D Chemical Structure of **5-Decyn-1-ol**.

Quantitative Data Summary

The key physicochemical properties of **5-Decyn-1-ol** are summarized in the table below for quick reference. These values are critical for experimental design, dictating reaction conditions and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1] [2] [3] [4] [5]
Molecular Weight	154.25 g/mol	[1] [2] [4] [5] [6]
CAS Number	68274-97-5	[1] [2] [4]
IUPAC Name	dec-5-yn-1-ol	[1] [3] [4]
Synonyms	5-Decynol, Dec-5-yn-1-ol, 5-Decyne-1-ol	[1] [2]
Appearance	Colorless liquid	[7]
Density	0.861 g/cm ³ at 25 °C	[7]
Boiling Point	238 °C (at 760 mmHg)	[7]
Melting Point	1.9 °C (estimated)	[7]
Flash Point	>110 °C (>230 °F)	[7]
InChI Key	RNTNGQCWAKHVKO-UHFFFAOYSA-N	[3] [4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **5-Decyn-1-ol**. While raw spectral data is best consulted directly from spectral databases, this section outlines the expected characteristics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

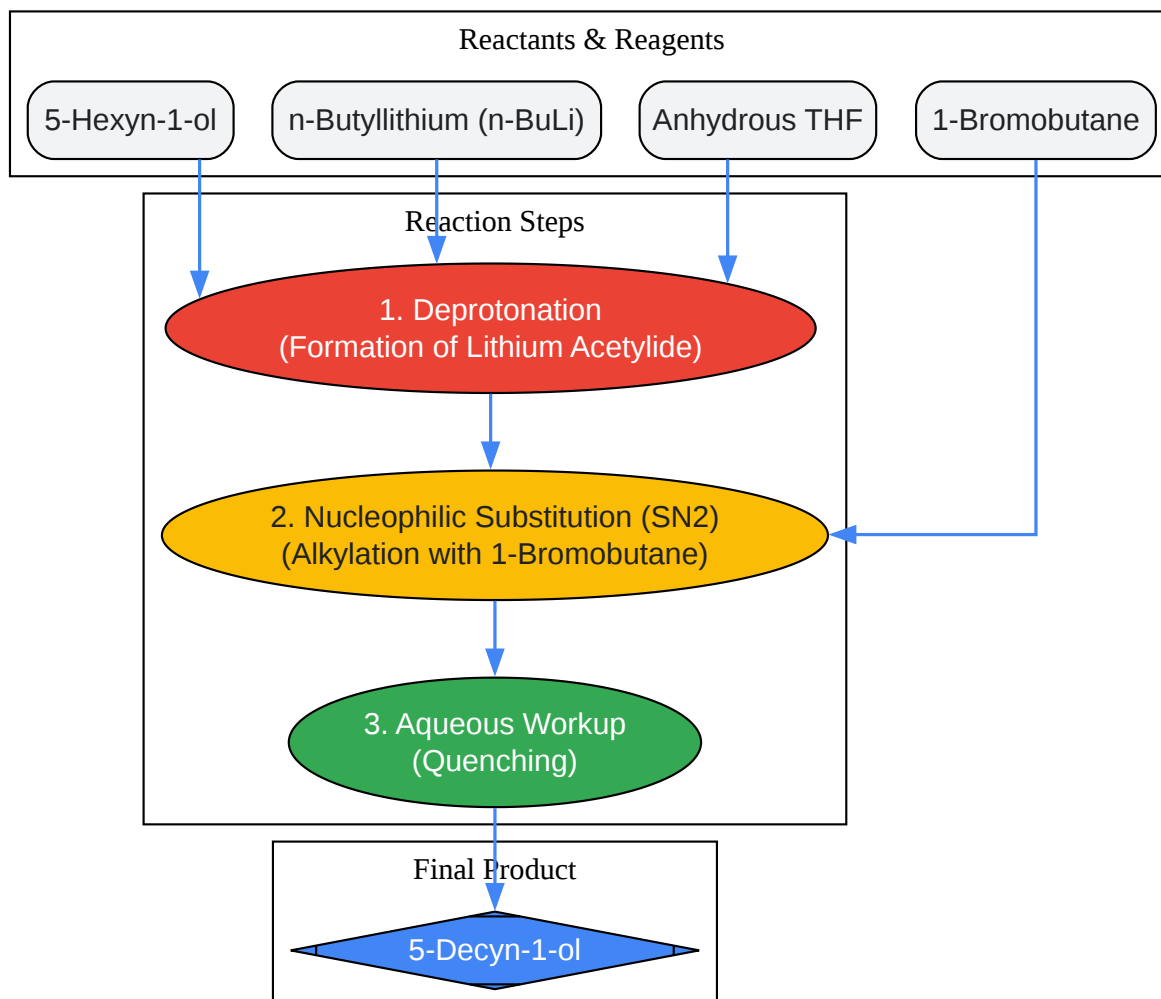
- ^1H NMR: The spectrum will exhibit characteristic signals for the terminal methyl group (triplet), multiple methylene (CH_2) groups in the aliphatic chain, a signal for the hydroxyl proton (which is exchangeable with D_2O), and signals for the methylene groups adjacent to the alkyne and the hydroxyl group.
- ^{13}C NMR: The spectrum will show distinct signals for the two sp -hybridized carbons of the alkyne bond, typically in the range of 70-90 ppm. Additional signals will correspond to the carbon bearing the hydroxyl group (~60-65 ppm) and the various aliphatic carbons.^[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M^+) corresponding to its molecular weight.^[1] The fragmentation pattern would be consistent with the structure of a long-chain alcohol.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group (around $3300\text{-}3400\text{ cm}^{-1}$) and a weak but sharp absorption for the $\text{C}\equiv\text{C}$ triple bond stretch (around $2100\text{-}2260\text{ cm}^{-1}$), which can be weak for internal alkynes. A strong C-O stretching band will also be present around $1050\text{-}1150\text{ cm}^{-1}$.

Synthesis Protocol: A Validated Approach

5-Decyn-1-ol is readily synthesized via the alkylation of a smaller terminal alkyne. The causality behind this experimental choice lies in the high acidity of the terminal alkyne's proton, which allows for its clean deprotonation to form a potent acetylide nucleophile. This nucleophile can then be alkylated with a suitable electrophile.

Synthesis from 5-Hexyn-1-ol

A common and efficient laboratory-scale synthesis involves the reaction of 5-hexyn-1-ol with 1-bromobutane.^[8] This method builds the ten-carbon skeleton from C6 and C4 precursors.



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Caption: Workflow for the synthesis of **5-Decyn-1-ol**.

Step-by-Step Methodology

- Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-hexyn-1-ol in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. The inert atmosphere and anhydrous

conditions are critical to prevent the strong base (n-BuLi) from reacting with atmospheric moisture or CO₂.

- **Deprotonation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The n-BuLi acts as a strong base to deprotonate the terminal alkyne, forming a lithium acetylide intermediate.
- **Alkylation:** To the resulting acetylide solution, add 1-bromobutane dropwise. The reaction is allowed to warm slowly to room temperature and stirred for several hours to ensure the completion of the SN2 reaction.
- **Workup and Purification:** The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure **5-Decyn-1-ol**.

Applications in Synthesis and Development

The strategic placement of the hydroxyl and alkyne functional groups makes **5-Decyn-1-ol** a valuable intermediate for creating more complex molecules with precise stereochemistry and functionality.

Pheromone and Fragrance Synthesis

A primary application of **5-Decyn-1-ol** is as a precursor in the synthesis of insect pheromones and fragrance compounds.^[2]

- **Peach Twig Borer Pheromone:** It is a key starting material for synthesizing (E)-5-decen-1-yl acetate, the sex pheromone of the peach twig borer.^{[2][8]} This involves the stereoselective reduction of the alkyne to an (E)-alkene, followed by acetylation of the primary alcohol.
- **Fragrance Compounds:** The controlled reduction of the alkyne can also yield (E) or (Z)-dec-5-en-1-ol, a fragrance ingredient described as having a "fatty rose tone".^[2] The geometry of the double bond (E or Z) is crucial for the final olfactory properties, and starting with the alkyne allows for precise control over this outcome.

Intermediate in Fine and Specialty Chemicals

- **Cyclopropane Derivatives:** The alkyne functionality can be used in various cyclopropanation reactions, providing access to multi-substituted cyclopropane structures.^{[2][4]} These motifs are of interest in medicinal chemistry and materials science.
- **Electroplating Industry:** **5-Decyn-1-ol** is utilized in the manufacturing of specialty chemicals that serve as additives in the electroplating industry.^{[2][4]} Acetylenic alcohols can function as brighteners and leveling agents in plating baths.

Role in Drug Discovery and Development

While not a drug itself, intermediates like **5-Decyn-1-ol** are fundamental to the drug discovery process. The alkyne group is a versatile handle for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for linking molecular fragments in the synthesis of compound libraries for high-throughput screening. Furthermore, the linear C10 backbone can be incorporated into larger molecules to modulate properties like lipophilicity, which is a critical parameter for drug absorption and distribution.

Safety, Handling, and Storage

Proper handling of **5-Decyn-1-ol** is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), **5-Decyn-1-ol** is classified as follows:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Recommended Handling Procedures

- **Engineering Controls:** Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.^[9]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - In case of skin contact: Wash with plenty of soap and water. If irritation persists, seek medical advice.
 - If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.^{[9][10]}

Conclusion

5-Decyn-1-ol is a chemical intermediate of significant value, bridging basic building blocks to high-value, functional molecules. Its utility is rooted in the dual-functionality of its alcohol and internal alkyne groups, which allows for a wide range of chemical transformations. A thorough understanding of its properties, synthetic pathways, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in research and industrial settings.

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